molecular formula C19H22N2O5S B3106306 N-(1,3-benzodioxol-5-ylmethyl)-3-[(3,4-dimethylphenyl)sulfonylamino]propanamide CAS No. 1579983-04-2

N-(1,3-benzodioxol-5-ylmethyl)-3-[(3,4-dimethylphenyl)sulfonylamino]propanamide

Cat. No. B3106306
CAS RN: 1579983-04-2
M. Wt: 390.5 g/mol
InChI Key: ZGCQPOBEHTYVBA-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-3-[(3,4-dimethylphenyl)sulfonylamino]propanamide, commonly referred to as NBDPA, is a small molecule with a wide range of applications in scientific research. Its unique structure allows it to be used as a versatile tool for studying the mechanisms of various biological processes and for developing new methods and compounds for research. NBDPA has been used in a variety of applications, including drug delivery, enzyme inhibition, and protein folding studies.

Scientific Research Applications

Antimicrobial and Antifungal Properties

  • Antibacterial and Antifungal Potency : Some derivatives have shown promising antibacterial and antifungal potential, indicating their potential use as antimicrobial agents. Especially, compounds with substitutions at specific positions have exhibited good antimicrobial activity with low hemolytic activity, suggesting their suitability for further development as therapeutic agents (Abbasi et al., 2020).

Anticancer Applications

  • Pro-apoptotic Effects on Cancer Cells : Certain sulfonamide derivatives have been identified to induce apoptosis in cancer cells by activating specific cellular pathways such as p38/ERK phosphorylation. This mechanism of action underscores the potential of these compounds in cancer therapy, particularly in targeting hepatocellular, breast, and colon cancer cell lines (Cumaoğlu et al., 2015).

Enzyme Inhibition for Therapeutic Uses

  • Lipoxygenase Inhibition : Research into sulfonamide derivatives bearing a 1,4-benzodioxin ring has shown potential for antibacterial activity and as therapeutic agents for inflammatory ailments through the inhibition of the Lipoxygenase enzyme. This property is crucial for developing new drugs for treating inflammation and associated diseases (Abbasi et al., 2017).

Mechanism of Action

Target of Action

The primary target of SMR000067426, also known as the Secretion Modification Region (SMR) peptide, is the molecular chaperone DnaK . DnaK plays a crucial role in the formation of biofilms by Staphylococcus aureus , a common bacterium responsible for a wide range of infections .

Mode of Action

The SMR peptide interacts with DnaK, inhibiting its function and thereby disrupting the formation of biofilms . This interaction is dose-dependent, with increasing concentrations of the SMR peptide leading to greater inhibition of biofilm formation .

Biochemical Pathways

It is known that the peptide’s action disrupts the normal function of dnak, which is essential for the formation of biofilms . This disruption likely affects multiple downstream pathways involved in biofilm formation and maintenance .

Result of Action

The primary result of the SMR peptide’s action is the inhibition of biofilm formation by Staphylococcus aureus . This inhibition is dose-dependent, with greater concentrations of the peptide leading to more significant disruption of biofilm formation . By preventing biofilm formation, the SMR peptide may enhance the susceptibility of Staphylococcus aureus to antimicrobial agents .

Action Environment

The efficacy and stability of the SMR peptide are likely influenced by various environmental factors. These may include the presence of other microbial species, the physical and chemical characteristics of the environment, and the presence of antimicrobial agents.

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-[(3,4-dimethylphenyl)sulfonylamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-13-3-5-16(9-14(13)2)27(23,24)21-8-7-19(22)20-11-15-4-6-17-18(10-15)26-12-25-17/h3-6,9-10,21H,7-8,11-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGCQPOBEHTYVBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCCC(=O)NCC2=CC3=C(C=C2)OCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-3-[(3,4-dimethylphenyl)sulfonylamino]propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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